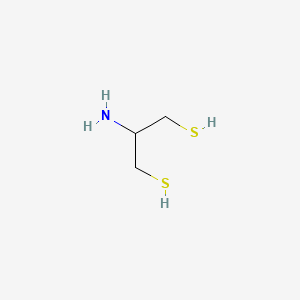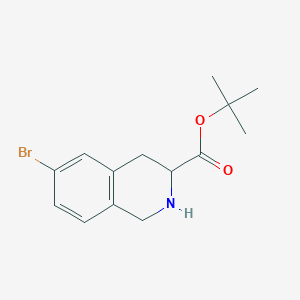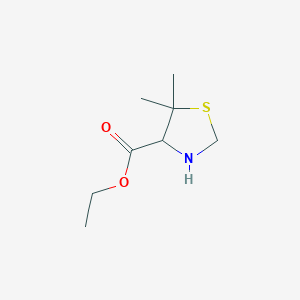
(R)-Tert-butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate brominated and methoxylated phenyl ethyl derivative. The reaction is often catalyzed by palladium and requires specific conditions such as the presence of a base like cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: tert-Butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agent.
Hydrolysis: The primary amine and carbon dioxide.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: The compound’s unique structure makes it a candidate for research in drug development. It can be used to study the interactions of carbamate derivatives with biological targets, potentially leading to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of tert-butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and methoxyphenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
tert-Butyl N-(2-bromoethyl)carbamate: Another brominated carbamate with different reactivity and applications.
Uniqueness: tert-Butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate is unique due to the combination of its functional groups, which provide a distinct reactivity profile
特性
分子式 |
C14H20BrNO3 |
|---|---|
分子量 |
330.22 g/mol |
IUPAC名 |
tert-butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)11-7-6-10(18-5)8-12(11)15/h6-9H,1-5H3,(H,16,17)/t9-/m1/s1 |
InChIキー |
LXWJGLJWHNMWAD-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=C(C=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C1=C(C=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride](/img/structure/B13507463.png)








![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)


![4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
